molecular formula C18H20N4OS B2446500 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide CAS No. 1171609-01-0

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide

Cat. No.: B2446500
CAS No.: 1171609-01-0
M. Wt: 340.45
InChI Key: HJOPLBQJTRQPAY-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a cyclohexane carboxamide group

Future Directions

The future research directions for benzothiazole derivatives could include further exploration of their biological activities and the development of new methods for their synthesis . Additionally, structure-activity relationship studies could be conducted to optimize their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by reacting benzothiazole-2-thiol with appropriate alkylating agents . The pyrazole ring is then introduced through cyclization reactions involving hydrazine derivatives and diketones . Finally, the cyclohexane carboxamide group is attached via amidation reactions using cyclohexanecarboxylic acid and suitable coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide stands out due to its unique combination of structural features, including the benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOPLBQJTRQPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCCC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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